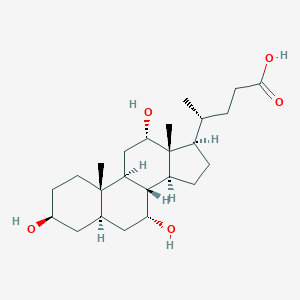

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid

Description

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid is a bile acid derivative characterized by its hydroxylation pattern at positions 3β, 7α, and 12α, along with a 5α-cholan backbone. Unlike the more common 3α-hydroxylated bile acids (e.g., cholic acid), the 3β configuration introduces distinct stereochemical and functional properties. This compound is implicated in bile acid biosynthesis pathways, particularly in disorders like 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase deficiency, where its accumulation has been observed in urine . Its structural uniqueness impacts enzymatic interactions, solubility, and metabolic fates compared to canonical bile acids.

Properties

IUPAC Name |

(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-OJGXVJBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229501 | |

| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,7a,12a-Trihydroxy-5a-Cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15073-87-7 | |

| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15073-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3b,7a,12a-Trihydroxy-5a-Cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid typically involves the hydroxylation of cholanic acid derivatives. The hydroxylation reactions are carried out under controlled conditions using specific reagents to introduce hydroxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as bile, followed by chemical modification to achieve the desired hydroxylation pattern .

Chemical Reactions Analysis

Types of Reactions

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms, forming deoxy derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid serves as a starting material for synthesizing complex organic molecules. Its unique hydroxylation pattern allows it to participate in various chemical reactions:

- Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to form deoxy derivatives.

- Substitution : Hydroxy groups can be replaced with other functional groups.

Biology

In biological research, this compound is studied for its role in bile acid metabolism . It interacts with specific molecular targets such as the Farnesoid X receptor (FXR), which regulates genes involved in lipid and glucose metabolism. Understanding these interactions helps elucidate the physiological roles of bile acids.

Medicine

The compound has been investigated for its therapeutic potential in treating liver diseases and metabolic disorders. Research has shown that it may influence cholesterol metabolism and could be beneficial in conditions related to bile acid dysregulation.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and serves as a biochemical reagent for various biochemical assays.

Study on Bile Acid Biosynthesis

A notable study synthesized coenzyme A esters of trihydroxy cholanic acids to investigate beta-oxidation processes in bile acid biosynthesis. This research highlighted the importance of hydroxylated bile acids in metabolic pathways and their potential implications for metabolic health .

Therapeutic Investigations

Research has explored the effects of trihydroxy bile acids on liver function and lipid profiles in animal models. These studies demonstrated that compounds like this compound could modulate hepatic cholesterol levels and improve liver health .

Mechanism of Action

The mechanism of action of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid involves its interaction with specific molecular targets, such as the Farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism . By activating FXR, this compound can modulate various metabolic pathways and exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid and related bile acids:

Key Findings:

Stereochemical Impact on Metabolism :

- The 3β-hydroxyl group in the target compound hinders interactions with enzymes like d-bifunctional protein, which typically process 3α-hydroxylated substrates. This results in slower side-chain β-oxidation and urinary accumulation in metabolic disorders .

- In contrast, 3α-hydroxylated analogs (e.g., cholic acid) are efficiently metabolized due to optimal enzyme binding .

Its formation is linked to enzymatic deficiencies (e.g., 3β-HSD), where precursors like 3β-hydroxy-Δ⁵-cholenoic acids accumulate and undergo aberrant hydroxylation . Cholic acid derivatives are synthesized via Reformatsky reactions and CoA ester intermediates, enabling efficient side-chain cleavage .

Compounds like haemulcholic acid (22S-OH) and vulpecholic acid (1α-OH) exhibit species-specific adaptations, highlighting the role of hydroxylation patterns in ecological niche adaptation .

Diagnostic and Therapeutic Relevance: Elevated levels of this compound in urine serve as biomarkers for 3β-HSD deficiency, whereas its 3α counterparts are used to assess liver function .

Biological Activity

3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid, commonly known as isocholic acid or 3-epicholic acid, is a bile acid with significant biological activity. This compound plays a crucial role in human metabolism and has been studied for its interactions with various enzymes and its physiological effects.

Chemical Structure and Properties

Isocholic acid is characterized by three hydroxyl groups located at the 3rd, 7th, and 12th carbon positions of the cholanic acid backbone. Its molecular formula is C24H40O5. The stereochemistry of these hydroxyl groups contributes to its unique properties compared to other bile acids such as cholic acid.

| Property | Value |

|---|---|

| Molecular Formula | C24H40O5 |

| Molecular Weight | 392.58 g/mol |

| Hydroxyl Groups | 3 (at C3, C7, C12) |

| Role | Human metabolite |

Metabolism and Synthesis

Isocholic acid is synthesized in the liver and is primarily involved in the emulsification of dietary fats and the absorption of fat-soluble vitamins. It facilitates cholesterol excretion and plays a role in lipid metabolism. Studies have shown that isocholic acid can be formed from cholic acid through specific enzymatic pathways, which involve hydroxylation reactions facilitated by enzymes such as 3α-hydroxysteroid dehydrogenase (3α-HSD) .

Enzyme Interactions

Isocholic acid has been identified as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation . This inhibition may have implications for various physiological processes, including inflammation and cancer progression.

Cholestasis in Siblings

A notable case study involving two siblings with cholestasis due to intrahepatic bile duct anomalies highlighted the metabolic pathways of isocholic acid. These patients exhibited increased levels of its precursor, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid (THCA). The study revealed that a metabolic defect prevented the complete conversion of THCA into cholic acid, indicating a critical role for isocholic acid in bile acid synthesis .

Comparative Studies with Other Bile Acids

Research comparing isocholic acid with cholic acid demonstrated that the former has distinct effects on bile flow and lipid secretion. Isocholic acid's unique stereochemistry results in different conjugation patterns and biological activities compared to its counterparts .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of isocholic acid involve its binding interactions with various biomolecules. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in conditions related to bile metabolism disorders.

Q & A

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer: Store under inert gas (N₂/Ar) at -80°C in amber vials. Antioxidants (e.g., BHT) and lyophilization in phosphate buffers (pH 7.4) stabilize hydroxyl groups. Regular stability testing via HPLC-UV confirms integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.